![molecular formula C12H24O3S B4881184 2-(butylthio)-1-(isopropoxymethyl)ethyl acetate](/img/structure/B4881184.png)
2-(butylthio)-1-(isopropoxymethyl)ethyl acetate
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Overview
Description
2-(Butylthio)-1-(isopropoxymethyl)ethyl acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BIME and is a colorless liquid with a molecular weight of 270.42 g/mol.
Mechanism of Action
The mechanism of action of BIME is not fully understood. However, it has been proposed that BIME inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. BIME has also been found to inhibit the activity of enzymes such as topoisomerase II and tubulin, which are involved in the replication and division of cancer cells.
Biochemical and Physiological Effects:
BIME has been found to have various biochemical and physiological effects. In vitro studies have shown that BIME inhibits the growth of cancer cells by inducing apoptosis. BIME has also been found to inhibit the activity of enzymes such as topoisomerase II and tubulin, which are involved in the replication and division of cancer cells. In vivo studies have shown that BIME has antitumor activity in mice.
Advantages and Limitations for Lab Experiments
The advantages of using BIME in lab experiments are its ease of synthesis and its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The limitations of using BIME in lab experiments are its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of BIME. One direction is to study the potential of BIME as an antitumor agent in clinical trials. Another direction is to study the potential of BIME as a building block for the preparation of various polymers. Further studies are also needed to fully understand the mechanism of action of BIME and its potential toxicity.
Synthesis Methods
BIME can be synthesized using a two-step process. The first step involves the reaction of 2-chloroethyl acetate with n-butyl mercaptan in the presence of a base such as sodium hydroxide. The resulting product is 2-(butylthio)ethyl acetate. In the second step, the product obtained from the first step is reacted with isopropyl chloroformate in the presence of a base such as triethylamine. The final product obtained is 2-(butylthio)-1-(isopropoxymethyl)ethyl acetate.
Scientific Research Applications
BIME has been studied extensively for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, BIME has been used as a reagent for the preparation of various compounds such as 2-(butylthio)ethylamine and 2-(butylthio)ethyl acrylate. In medicinal chemistry, BIME has been studied for its potential as an antitumor agent. It has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. In material science, BIME has been used as a building block for the preparation of various polymers.
properties
IUPAC Name |
(1-butylsulfanyl-3-propan-2-yloxypropan-2-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3S/c1-5-6-7-16-9-12(15-11(4)13)8-14-10(2)3/h10,12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPPCVIPIYILKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(COC(C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Butylsulfanyl-3-propan-2-yloxypropan-2-yl) acetate |
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